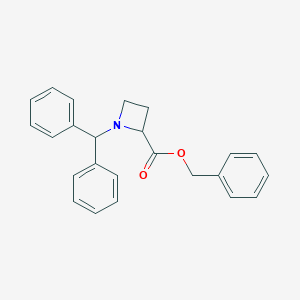

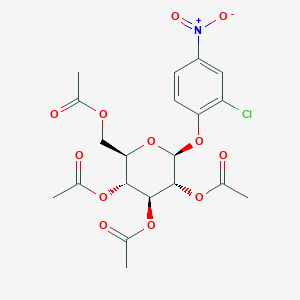

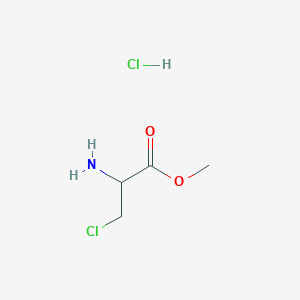

Chlorhydrate de 2-amino-3-chloropropanoate de méthyle

Vue d'ensemble

Description

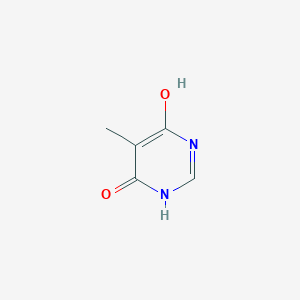

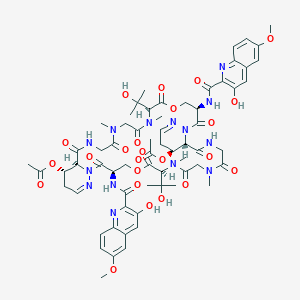

Thielavin B est un métabolite fongique qui appartient à la classe des composés connus sous le nom de depsides. Il est étroitement lié à la thielavin A et aurait un profil biochimique légèrement différent. Thielavin B est un puissant inhibiteur de la phospholipase C et a montré diverses activités biologiques, y compris des propriétés antifouling .

Applications De Recherche Scientifique

Thielavin B has been extensively studied for its scientific research applications. It is known for its antifouling properties, making it a potential candidate for environmentally friendly antifouling agents . Additionally, thielavin B has been investigated for its inhibitory effects on phospholipase C, which is an enzyme involved in various cellular processes . This inhibition makes thielavin B a valuable compound for studying cellular signaling pathways and developing potential therapeutic agents .

Mécanisme D'action

Target of Action

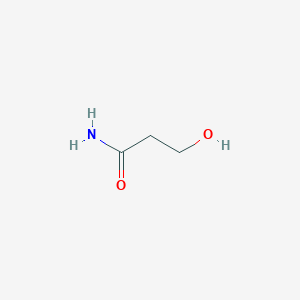

Methyl 2-amino-3-chloropropanoate hydrochloride is a derivative of the amino acid serine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .

Action Environment

The compound is stored at room temperature in an inert atmosphere . It is a solid substance with a white to off-white color . .

Analyse Biochimique

Biochemical Properties

Methyl 2-amino-3-chloropropanoate hydrochloride plays a significant role in biochemical reactions. As a serine derivative, it is involved in the synthesis of proteins

Cellular Effects

The cellular effects of Methyl 2-amino-3-chloropropanoate hydrochloride are not well-documented in the available literature. Amino acid derivatives like this compound have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Méthodes De Préparation

Thielavin B est généralement dérivé de sources fongiques. La préparation implique la fermentation de souches fongiques spécifiques, telles que Thielavia sp. ou Chaetomium carinthiacum . Le processus de fermentation est suivi d'étapes d'extraction et de purification pour isoler la thielavin B. Le composé peut être purifié davantage en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) pour atteindre des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Thielavin B subit diverses réactions chimiques, notamment l'oxydation et l'estérification. Il contient de l'acide salicylique O-substitué, ce qui lui permet de participer à ces réactions . Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants et les catalyseurs d'estérification. Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la thielavin B, qui peuvent être utilisés pour des études biologiques supplémentaires .

Applications de la recherche scientifique

Thielavin B a été largement étudié pour ses applications de recherche scientifique. Il est connu pour ses propriétés antifouling, ce qui en fait un candidat potentiel pour les agents antifouling écologiques . De plus, la thielavin B a été étudiée pour ses effets inhibiteurs sur la phospholipase C, une enzyme impliquée dans divers processus cellulaires . Cette inhibition fait de la thielavin B un composé précieux pour l'étude des voies de signalisation cellulaire et le développement d'agents thérapeutiques potentiels .

Mécanisme d'action

Le mécanisme d'action de la thielavin B implique son inhibition de la phospholipase C. Cette enzyme joue un rôle crucial dans l'hydrolyse des phospholipides, conduisant à la production de seconds messagers impliqués dans la signalisation cellulaire . En inhibant la phospholipase C, la thielavin B peut moduler divers processus cellulaires, notamment l'inflammation et la prolifération cellulaire . Les cibles moléculaires et les voies impliquées dans ce mécanisme sont encore à l'étude, mais la capacité de la thielavin B à inhiber la phospholipase C est un aspect clé de son activité biologique .

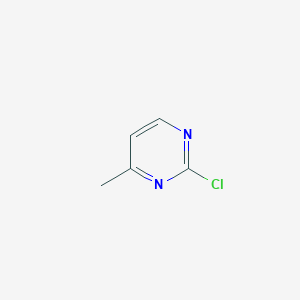

Comparaison Avec Des Composés Similaires

Thielavin B est étroitement lié à la thielavin A, les deux composés étant des depsides fongiques. La principale différence entre les deux est leurs profils biochimiques et leurs activités biologiques spécifiques . Thielavin A a été étudié comme un inhibiteur de la synthase de prostaglandines, tandis que la thielavin B est connue pour son activité inhibitrice de la phospholipase C . D'autres composés similaires incluent les thielavines W-Z, qui ont été isolées de souches fongiques d'origine marine et présentent des propriétés antifouling .

Propriétés

IUPAC Name |

methyl 2-amino-3-chloropropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPBCSXDEXRDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33646-31-0, 17136-54-8, 38524-37-7, 112346-82-4 | |

| Record name | 33646-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC117383 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC77696 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-D-alanine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2-amino-3-chloropropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

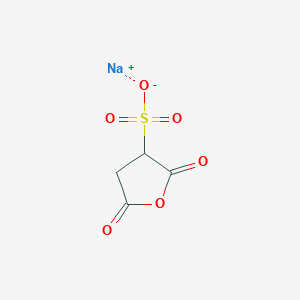

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic method described in the research paper?

A1: The research paper details a novel synthetic method for producing (R)-methyl 2-amino-3-chloropropanoate hydrochloride []. The significance lies in its improved efficiency and reduced environmental impact compared to potential previous methods. The method boasts a high yield, minimizes side product formation, and allows for the recycling of the reaction's mother liquor, contributing to a more cost-effective production process []. Furthermore, the method addresses environmental concerns by detailing how the tail gas produced can be treated with a strong alkaline solution, resulting in a reusable salt []. This emphasis on sustainability makes the method particularly attractive for industrial applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.